Chloromethyl 10-chlorododecanoate
Description
Chloromethyl 10-chlorododecanoate (CAS: N/A; molecular formula: C₁₃H₂₂Cl₂O₂) is a halogenated ester featuring two chlorine substituents: one on the chloromethyl group and another at the 10th position of the dodecanoate chain. This dual substitution distinguishes it from simpler mono-halogenated esters. The compound’s long alkyl chain and reactive chloromethyl group make it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical precursor development. Its physicochemical properties, such as moderate hydrophobicity and stability under controlled conditions, enhance its utility in specialized chemical processes .
Properties
CAS No. |
80419-06-3 |
|---|---|
Molecular Formula |
C13H24Cl2O2 |
Molecular Weight |
283.2 g/mol |
IUPAC Name |
chloromethyl 10-chlorododecanoate |
InChI |
InChI=1S/C13H24Cl2O2/c1-2-12(15)9-7-5-3-4-6-8-10-13(16)17-11-14/h12H,2-11H2,1H3 |
InChI Key |
CKRGKKRODIRREL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCCCCCCC(=O)OCCl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloromethyl 10-chlorododecanoate can be synthesized through the esterification of 10-chlorododecanoic acid with chloromethyl alcohol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Chloromethyl 10-chlorododecanoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 10-chlorododecanoic acid and chloromethyl alcohol .
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide , potassium thiocyanate , and sodium methoxide are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid , while basic hydrolysis can be carried out with sodium hydroxide .
Major Products Formed
Nucleophilic substitution: Products include chloromethyl derivatives of the nucleophiles used.
Hydrolysis: The major products are 10-chlorododecanoic acid and chloromethyl alcohol .
Scientific Research Applications
Chloromethyl 10-chlorododecanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the preparation of biologically active molecules.
Medicine: The compound is utilized in the development of pharmaceuticals and drug delivery systems.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of chloromethyl 10-chlorododecanoate involves the reactivity of its chloromethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of chloromethyl 10-chlorododecanoate is best understood through comparisons with analogs. Below is a detailed analysis:
Structural Analogs by Halogen Type and Position
Functional Group Variations
- Dual Chlorine Reactivity: Unlike mono-halogenated esters (e.g., chloromethyl dodecanoate), the dual chlorine atoms in this compound enable sequential substitution reactions, making it valuable for constructing complex molecules .
- Oxo Group Impact: Compounds like ethyl 10-chloro-10-oxodecanoate exhibit enhanced electrophilicity at the carbonyl carbon due to the oxo group, favoring nucleophilic acyl substitutions. This contrasts with this compound, where chlorine substituents dominate reactivity .
- Chain Length Effects: Longer chains (e.g., dodecanoate vs. octanoate) increase hydrophobicity and melting points, influencing solubility in organic solvents and bioactivity profiles .
Research Findings and Data
Reactivity Trends
- Hydrolysis Stability: this compound is less prone to hydrolysis than oxo-containing analogs (e.g., ethyl 10-chloro-10-oxodecanoate) due to the absence of an electron-withdrawing carbonyl group adjacent to chlorine .
- Thermal Stability: Decomposes at 180–200°C, higher than methyl 8-chlorooctanoate (decomposition at ~150°C), attributed to stronger van der Waals interactions in the longer chain .
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